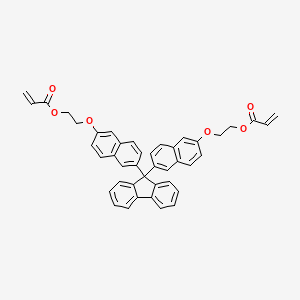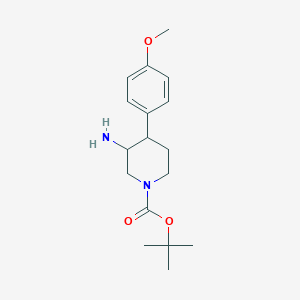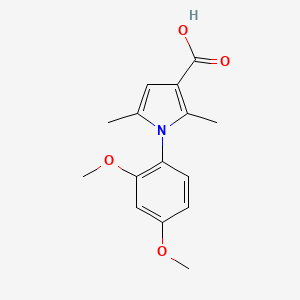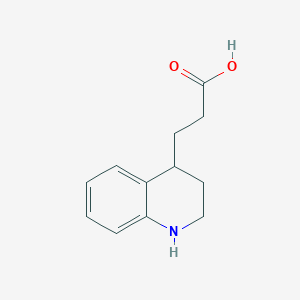
(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate is a complex organic compound known for its unique structural properties. It is primarily used in the field of materials science and organic chemistry due to its ability to form cross-linked polymers. This compound is characterized by its high molecular weight and the presence of multiple aromatic rings, which contribute to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves several steps. The process typically begins with the preparation of the fluorene and naphthalene derivatives. These intermediates are then subjected to a series of reactions, including etherification and acrylation, to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Polymerization: The acrylate groups in the compound make it suitable for polymerization reactions, forming cross-linked polymers with enhanced mechanical properties
Wissenschaftliche Forschungsanwendungen
(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate has a wide range of applications in scientific research:
Materials Science: It is used in the development of advanced materials, including high-performance polymers and composites.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biomedical Research: It is explored for its potential in drug delivery systems and as a component in bio-compatible materials.
Industrial Applications: The compound is used in coatings, adhesives, and other industrial products due to its excellent mechanical and chemical properties
Wirkmechanismus
The mechanism of action of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate involves its ability to form cross-linked networks through polymerization. The acrylate groups react with various initiators to form free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional network that imparts strength and stability to the material .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene)-bis(oxy)bis(ethane-2,1-diyl)diacrylate: This compound has a similar structure but with phenylene groups instead of naphthalene, leading to different electronic and mechanical properties.
2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol: This compound lacks the acrylate groups, making it less suitable for polymerization but useful in other chemical applications
These comparisons highlight the unique properties of (((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))bis(ethane-2,1-diyl)diacrylate, particularly its ability to form strong, cross-linked polymers.
Eigenschaften
Molekularformel |
C43H34O6 |
|---|---|
Molekulargewicht |
646.7 g/mol |
IUPAC-Name |
2-[6-[9-[6-(2-prop-2-enoyloxyethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C43H34O6/c1-3-41(44)48-23-21-46-35-19-15-29-25-33(17-13-31(29)27-35)43(39-11-7-5-9-37(39)38-10-6-8-12-40(38)43)34-18-14-32-28-36(20-16-30(32)26-34)47-22-24-49-42(45)4-2/h3-20,25-28H,1-2,21-24H2 |
InChI-Schlüssel |
KYBYXNACTYKVOY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC1=CC2=C(C=C1)C=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)

![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)





![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
